molecular formula C9H5Cl2NO3S B11842984 5,7-Dichloroquinoline-8-sulfonic acid CAS No. 28712-89-2

5,7-Dichloroquinoline-8-sulfonic acid

Cat. No.: B11842984
CAS No.: 28712-89-2
M. Wt: 278.11 g/mol
InChI Key: FQJHPFTTWASVMD-UHFFFAOYSA-N
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Description

5,7-Dichloroquinoline-8-sulfonic acid is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of chlorine atoms at positions 5 and 7, along with a sulfonic acid group at position 8, imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloroquinoline-8-sulfonic acid typically involves the chlorination of quinoline derivatives followed by sulfonation. One common method includes the reaction of 5,7-dichloroquinoline with sulfuric acid under controlled conditions to introduce the sulfonic acid group at the 8th position .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonation processes. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloroquinoline-8-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-Dichloroquinoline-8-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 5,7-Dichloroquinoline-8-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group enhances its solubility and reactivity, allowing it to interact with enzymes and other proteins. The chlorine atoms contribute to its antimicrobial properties by disrupting microbial cell membranes and interfering with essential biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloroquinoline-8-sulfonic acid is unique due to the presence of both chlorine atoms and a sulfonic acid group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

28712-89-2

Molecular Formula

C9H5Cl2NO3S

Molecular Weight

278.11 g/mol

IUPAC Name

5,7-dichloroquinoline-8-sulfonic acid

InChI

InChI=1S/C9H5Cl2NO3S/c10-6-4-7(11)9(16(13,14)15)8-5(6)2-1-3-12-8/h1-4H,(H,13,14,15)

InChI Key

FQJHPFTTWASVMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)Cl)S(=O)(=O)O)N=C1

Origin of Product

United States

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